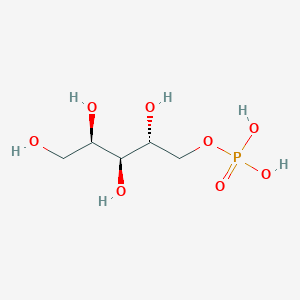

Arabinose-5-phosphate

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H13O8P |

|---|---|

Molecular Weight |

232.13 g/mol |

IUPAC Name |

[(2R,3S,4R)-2,3,4,5-tetrahydroxypentyl] dihydrogen phosphate |

InChI |

InChI=1S/C5H13O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4-,5+/m1/s1 |

InChI Key |

VJDOAZKNBQCAGE-WDCZJNDASA-N |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(COP(=O)(O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Arabinose-5-Phosphate Biosynthesis Pathway in Escherichia coli

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the arabinose-5-phosphate biosynthesis pathway in Escherichia coli, a critical metabolic route for the synthesis of the essential lipopolysaccharide component, 3-deoxy-D-manno-octulosonate (KDO). We delve into the core of this pathway, focusing on the key enzymatic players, their biochemical properties, and genetic regulation. This document is designed to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development, offering not only a deep understanding of the pathway's intricacies but also detailed, field-proven protocols for the expression, purification, and characterization of its central enzyme, L-arabinose-5-phosphate isomerase (KdsD).

Introduction: The Significance of this compound in E. coli Metabolism

In the complex metabolic network of Escherichia coli, the synthesis of L-arabinose-5-phosphate (A5P) represents a crucial junction between central carbon metabolism and the biogenesis of the outer membrane. A5P is the direct precursor to 3-deoxy-D-manno-octulosonate (KDO), an eight-carbon sugar that is an indispensable component of the lipopolysaccharide (LPS) inner core in most Gram-negative bacteria.[1][2] The integrity of the LPS layer is paramount for bacterial viability, providing a formidable barrier against environmental stresses and antimicrobial agents.[1][3] Consequently, the enzymes involved in the biosynthesis of A5P and its subsequent conversion to KDO are attractive targets for the development of novel antibacterial therapeutics.

E. coli possesses a remarkable degree of metabolic plasticity, and this is reflected in the existence of multiple paralogous enzymes capable of synthesizing A5P. The primary enzyme associated with LPS biosynthesis is L-arabinose-5-phosphate isomerase, encoded by the kdsD gene.[4] However, the genome of E. coli K-12 also harbors gutQ, located within the glucitol operon, which encodes another functional A5P isomerase.[4][5] This redundancy ensures the robust production of A5P, highlighting its importance for the cell. A third paralog, kpsF, is found in certain pathogenic E. coli strains and is implicated in capsule formation.[6]

This guide will focus primarily on the canonical pathway involving the KdsD enzyme, providing a detailed exploration of its biochemical characteristics, genetic regulation, and its central role in the broader metabolic landscape of E. coli.

The Core Pathway: Enzymatic Conversion and Key Intermediates

The biosynthesis of L-arabinose-5-phosphate in E. coli is a single-step isomerization reaction that connects the pentose phosphate pathway to the KDO biosynthesis pathway.

The Key Enzyme: L-Arabinose-5-Phosphate Isomerase (KdsD)

The central enzyme in this pathway is L-arabinose-5-phosphate isomerase (API), also known as KdsD (and formerly as YrbH).[4] KdsD catalyzes the reversible aldol-ketol isomerization of D-ribulose-5-phosphate (Ru5P), an intermediate of the pentose phosphate pathway, to L-arabinose-5-phosphate (A5P).[5]

Reaction: D-ribulose-5-phosphate ⇌ L-arabinose-5-phosphate

This seemingly simple reaction is vital for the de novo synthesis of KDO, as A5P is the substrate for the subsequent enzyme in the pathway, KDO-8-phosphate synthase (KdsA).

Paralogous Enzymes: GutQ and KpsF

E. coli exhibits metabolic redundancy in A5P synthesis through the presence of paralogous enzymes. GutQ, encoded by a gene within the glucitol (gut) operon, shares significant sequence homology with KdsD and has been shown to possess A5P isomerase activity.[4][5] While KdsD is considered the primary housekeeping enzyme for LPS synthesis, GutQ can functionally complement a kdsD deletion, ensuring cell viability.[5] The gut operon is involved in the catabolism of the sugar alcohol D-glucitol, and the role of GutQ in this context is thought to be regulatory, with A5P potentially acting as a signaling molecule.[5]

In some pathogenic E. coli strains, a third A5P isomerase, KpsF, is involved in the biosynthesis of capsular polysaccharides that contain KDO.[6]

Kinetic Properties of E. coli A5P Isomerases

The kinetic parameters of the different A5P isomerases in E. coli have been characterized, revealing subtle differences in their catalytic efficiencies.

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH | Reference(s) |

| KdsD | D-Ribulose-5-P | 0.35 | 255 | 7.3 x 105 | 8.4 | |

| L-Arabinose-5-P | 0.61 | 157 | 2.6 x 105 | 8.4 | ||

| GutQ | D-Ribulose-5-P | 0.4 | ~200 | 5.0 x 105 | ~8.5 | [5] |

| L-Arabinose-5-P | 0.7 | ~120 | 1.7 x 105 | ~8.5 | [5] | |

| KpsF | D-Ribulose-5-P | 0.30 | 19 | 6.3 x 104 | 7.8 | [6] |

| L-Arabinose-5-P | 0.57 | 15 | 2.6 x 104 | 7.8 | [6] |

Genetic Regulation of this compound Biosynthesis

The expression of the genes encoding A5P isomerases is tightly regulated to ensure an adequate supply of A5P for cellular needs without causing metabolic imbalances.

Regulation of the kdsD Gene

The kdsD gene is part of a conserved locus in E. coli that also includes kdsC, a gene involved in KDO biosynthesis.[7] The regulation of kdsD expression is not as well-characterized as that of the gut operon. However, its constitutive expression is essential for maintaining the integrity of the outer membrane. It is likely subject to regulation by global regulators that respond to cell envelope stress and the overall metabolic state of the cell.

Regulation of the gut Operon and gutQ

The gut operon is subject to more complex regulation. Its expression is induced by the presence of D-glucitol and is also subject to catabolite repression.[4] The operon includes a regulatory gene, gutR, which encodes a repressor protein.[4] The role of GutQ in this operon is intriguing, as A5P itself is suggested to be a regulatory molecule involved in the expression of the gut operon, creating a potential feedback loop.[5]

Caption: Genetic regulation of kdsD and gutQ expression in E. coli.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the cloning, expression, purification, and enzymatic characterization of E. coli KdsD. These protocols are designed to be self-validating and are based on established methods in the field.

Cloning of the kdsD Gene into a pET Expression Vector

This protocol describes the amplification of the kdsD gene from E. coli K-12 genomic DNA and its cloning into a pET vector for high-level expression.

Rationale: The pET system is a powerful and widely used platform for the expression of recombinant proteins in E. coli.[8][9][10][11] The gene of interest is placed under the control of a strong T7 promoter, allowing for high levels of protein production upon induction.[8][9][10][11] The addition of a hexahistidine (His6) tag facilitates purification via immobilized metal affinity chromatography (IMAC).

Step-by-Step Protocol:

-

Primer Design: Design forward and reverse primers for the amplification of the kdsD open reading frame. Incorporate restriction sites for directional cloning into the pET vector (e.g., NdeI and XhoI). Add a 6-8 base pair clamp upstream of the restriction sites to ensure efficient cleavage.[12][13][14][15]

-

Forward Primer (NdeI): 5'- GCGCATATGAAAAAATTATTTAAAGGTATTG -3' (The NdeI site is underlined)

-

Reverse Primer (XhoI): 5'- GCGCTCGAGTTATTTTTCTTTTTTAATACGC -3' (The XhoI site is underlined, and the stop codon is omitted for C-terminal His-tag fusion)

-

-

PCR Amplification: Perform PCR using E. coli K-12 genomic DNA as the template and the designed primers.

-

Use a high-fidelity DNA polymerase to minimize the introduction of mutations.

-

Optimize the annealing temperature based on the melting temperature (Tm) of the primers.

-

-

Purification of PCR Product and Vector: Purify the amplified kdsD fragment and the pET expression vector (e.g., pET-28a) from an agarose gel using a commercial gel extraction kit.

-

Restriction Digestion: Digest both the purified PCR product and the pET vector with NdeI and XhoI restriction enzymes.

-

Ligation: Ligate the digested kdsD fragment into the digested pET vector using T4 DNA ligase.

-

Transformation: Transform the ligation mixture into a suitable cloning host strain of E. coli (e.g., DH5α). Plate the transformed cells on LB agar containing the appropriate antibiotic for the pET vector (e.g., kanamycin).

-

Verification of Clones: Screen the resulting colonies by colony PCR and restriction digestion of purified plasmid DNA to confirm the presence and correct orientation of the kdsD insert. Sequence the insert to verify its integrity.

Sources

- 1. abioreagents.com [abioreagents.com]

- 2. researchgate.net [researchgate.net]

- 3. His-Tag Purification | Bio-Rad [bio-rad.com]

- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 5. neb.com [neb.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Escherichia coli gene expression is influenced more by gut environmental changes from inflammation and microbiota modulation than by colitis severity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pET Bacterial Recombinant Protein Expression Vector | VectorBuilder [en.vectorbuilder.com]

- 9. researchgate.net [researchgate.net]

- 10. Expression and Purification of Recombinant Proteins Using the pET System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Expression and Purification of Recombinant Proteins Using the pET System | Springer Nature Experiments [experiments.springernature.com]

- 12. addgene.org [addgene.org]

- 13. ocw.mit.edu [ocw.mit.edu]

- 14. Primer design tips for seamless PCR cloning [takarabio.com]

- 15. How to design primers for molecular cloning? [synapse.patsnap.com]

Arabinose-5-Phosphate: A Critical Nexus Between the Pentose Phosphate Pathway and Specialized Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Pentose Phosphate Pathway (PPP) is a cornerstone of central carbon metabolism, essential for generating NADPH and nucleotide precursors.[1] While textbooks define a canonical set of intermediates, the metabolic landscape is richer and more interconnected. This guide delves into the function of Arabinose-5-Phosphate (A5P), a sugar phosphate that, while not a direct intermediate of the canonical PPP, operates at a critical intersection with it. We will elucidate the distinct roles of two key isomers: D-Arabinose-5-Phosphate, which functions as a vital biosynthetic "off-ramp" from the PPP in bacteria for cell wall construction, and L-Arabinose, whose catabolism provides an "on-ramp" into the PPP. Understanding this nexus is paramount for researchers in metabolic engineering and for professionals developing novel antimicrobial agents, as the enzymes mediating these connections represent promising drug targets. This document provides an in-depth exploration of the underlying biochemistry, presents field-proven experimental protocols for its study, and discusses the implications for therapeutic discovery.

The Canonical Pentose Phosphate Pathway: A Foundational Overview

The Pentose Phosphate Pathway (PPP) runs parallel to glycolysis, diverging at the level of Glucose-6-Phosphate (G6P).[1] Its functions are primarily anabolic, and it is divided into two distinct phases.[1][2]

-

The Oxidative Phase: This irreversible phase converts G6P into Ribulose-5-Phosphate (Ru5P). Its principal outputs are two molecules of NADPH for each molecule of G6P oxidized.[3] NADPH is the primary cellular reductant, crucial for protecting against oxidative stress and for reductive biosynthesis of molecules like fatty acids and steroids.[3][4]

-

The Non-Oxidative Phase: This series of reversible reactions interconverts three-, four-, five-, six-, and seven-carbon sugar phosphates.[2][5] It connects Ru5P back to the glycolytic intermediates Fructose-6-Phosphate and Glyceraldehyde-3-Phosphate.[6] Crucially, this phase allows the cell to modulate the production of key biosynthetic precursors, such as Ribose-5-Phosphate (R5P) for nucleotide and nucleic acid synthesis and Erythrose-4-Phosphate (E4P) for aromatic amino acid synthesis.[1]

The flexibility of the non-oxidative branch allows cellular metabolism to adapt, running in different modes depending on the demand for NADPH, R5P, or ATP.[3][5]

Caption: The canonical Pentose Phosphate Pathway.

D-Arabinose-5-Phosphate: A Biosynthetic "Off-Ramp" for Bacterial Cell Wall Synthesis

In most Gram-negative bacteria, the integrity of the outer membrane is dependent on lipopolysaccharide (LPS). A highly conserved and essential component of the LPS inner core is the eight-carbon sugar 3-deoxy-D-manno-octulosonate (Kdo).[7][8] The committed step in Kdo biosynthesis requires D-Arabinose-5-Phosphate (D-A5P), which is not a canonical PPP intermediate itself but is synthesized directly from one.[9][10]

2.1. Enzymatic Link: D-Arabinose-5-Phosphate Isomerase (API)

The synthesis of D-A5P is a critical metabolic off-ramp from the PPP, catalyzed by the enzyme D-Arabinose-5-Phosphate Isomerase (API) . This enzyme performs the reversible isomerization of the PPP intermediate D-Ribulose-5-Phosphate (Ru5P) to D-A5P.[9][11]

D-Ribulose-5-Phosphate (from PPP) ⇌ D-Arabinose-5-Phosphate (to Kdo synthesis)

Gram-negative bacteria often encode multiple API paralogs, which have been classified based on their genomic context and primary cellular function:[7][11]

-

KdsD: The primary enzyme responsible for producing D-A5P for LPS biosynthesis.

-

GutQ: Often associated with the metabolism of D-glucitol.

-

KpsF: Implicated in the biosynthesis of Kdo for capsule (K-antigen) formation.

2.2. A Validated Drug Target

Because Kdo, and by extension D-A5P, is essential for the viability of most Gram-negative bacteria, the enzymes in this pathway are attractive targets for novel antibacterial agents.[8] The KdsD isomerase, in particular, has been validated as a virulence factor in pathogens like Burkholderia pseudomallei.[7] Inhibition of API disrupts LPS synthesis, compromises the outer membrane, and ultimately leads to bacterial death. This makes API a focal point for the design of inhibitors that could serve as broad-spectrum antibiotics.[12][13]

Caption: D-A5P as a biosynthetic off-ramp from the PPP.

L-Arabinose Catabolism: A Metabolic "On-Ramp" to the PPP

While D-A5P is an exit point from the PPP, the metabolism of the more common plant-derived pentose, L-arabinose , provides an entry point. Many bacteria, including Escherichia coli, possess a well-characterized metabolic pathway to utilize L-arabinose as a carbon and energy source.[14][15] The final product of this pathway directly feeds into the non-oxidative branch of the PPP.

3.1. The L-Arabinose Catabolic Pathway

The utilization of L-arabinose involves a series of enzymatic steps:

-

Transport: L-arabinose is transported into the cell.[15]

-

Isomerization: L-arabinose is converted to L-ribulose by L-arabinose isomerase (araA).

-

Phosphorylation: L-ribulose is phosphorylated to L-ribulose-5-phosphate by ribulokinase (araB).

-

Epimerization: This is the key linking step. L-ribulose-5-phosphate 4-epimerase (araD) catalyzes the conversion of L-ribulose-5-phosphate into D-xylulose-5-phosphate (Xu5P) .[14][16]

D-xylulose-5-phosphate is a central intermediate in the non-oxidative PPP. Once formed, it can be readily interconverted by transketolase and transaldolase to produce other sugar phosphates for biosynthesis or to be channeled into glycolysis for energy production.[6]

Caption: L-Arabinose catabolism as an on-ramp to the PPP.

Methodologies for Interrogating the A5P-PPP Interface

Validating the function of A5P-related enzymes and quantifying the metabolic flux at this critical juncture requires robust analytical techniques.

4.1. Protocol: Enzymatic Assay of D-Arabinose-5-Phosphate Isomerase (KdsD)

This protocol outlines a continuous spectrophotometric assay to measure the kinetic parameters of recombinant KdsD. The assay couples the formation of Ru5P from A5P to the oxidation of NADH via subsequent enzymatic reactions.

Methodology:

-

Protein Expression and Purification:

-

Clone the kdsD gene into a suitable expression vector (e.g., pET vector with a His-tag).

-

Transform the plasmid into an E. coli expression strain (e.g., BL21(DE3)).

-

Grow cells at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.5 mM) and incubate at a lower temperature (e.g., 18°C) overnight.

-

Harvest cells by centrifugation, resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole), and lyse by sonication.

-

Clarify the lysate by centrifugation and purify the His-tagged KdsD protein using Ni-NTA affinity chromatography.

-

Elute the protein with a high imidazole concentration buffer and dialyze against a storage buffer. Confirm purity by SDS-PAGE.

-

-

Coupled Enzyme Assay:

-

Principle: The reverse reaction (A5P → Ru5P) is measured. Ru5P is converted to Xu5P by R5P-epimerase, and Xu5P is then used in a reaction catalyzed by NADH-dependent xylitol dehydrogenase, which oxidizes NADH to NAD⁺. The decrease in absorbance at 340 nm is monitored.

-

Reaction Mixture (in a 1 mL cuvette):

-

100 mM Tris-HCl buffer, pH 7.5

-

0.2 mM NADH

-

5 mM MgCl₂

-

1 U Ribulose-5-phosphate 3-epimerase

-

1 U Sorbitol (Xylitol) Dehydrogenase

-

Varying concentrations of D-Arabinose-5-Phosphate substrate (e.g., 0.1 to 5 mM).

-

-

Procedure:

-

Assemble the reaction mixture without the KdsD enzyme and incubate at 25°C for 5 minutes to establish a baseline.

-

Initiate the reaction by adding a known concentration of purified KdsD enzyme.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the curve.

-

Plot V₀ against substrate concentration and fit to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

-

-

4.2. Protocol: Quantification of PPP Intermediates by LC-MS/MS

Accurate measurement of low-abundance, rapidly turned-over sugar phosphates requires a sensitive and specific analytical method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[17][18][19]

Methodology:

-

Metabolite Quenching and Extraction:

-

Grow bacterial cultures to the desired growth phase (e.g., mid-log).

-

Rapidly quench metabolic activity by transferring a known volume of culture into an ice-cold quenching solution (e.g., 60% methanol at -40°C) to instantly halt enzymatic reactions.[5]

-

Centrifuge the cell suspension at low temperature to pellet the cells.

-

Extract intracellular metabolites by adding a cold extraction solvent (e.g., 75% ethanol), vortexing, and incubating at low temperature.

-

Clarify the extract by centrifugation to remove cell debris. Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use an anion-exchange or ion-pairing reversed-phase HPLC column to separate the highly polar sugar phosphates.[18][20]

-

Mass Spectrometry: Operate a tandem mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).[18][21]

-

Data Acquisition: For each sugar phosphate, define a specific precursor-to-product ion transition (MRM transition) for unambiguous identification and quantification.

-

Quantification: Use a calibration curve generated from authentic chemical standards for absolute quantification. The use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects and extraction losses.[17]

-

Table 1: Example MRM Transitions for PPP Intermediates

| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) |

| Ribose-5-Phosphate | 229.0 | 97.0 (PO₃⁻) |

| Ribulose-5-Phosphate | 229.0 | 97.0 (PO₃⁻) |

| Xylulose-5-Phosphate | 229.0 | 97.0 (PO₃⁻) |

| This compound | 229.0 | 97.0 (PO₃⁻) |

| Sedoheptulose-7-P | 289.0 | 97.0 (PO₃⁻) |

| Glucose-6-Phosphate | 259.0 | 97.0 (PO₃⁻) |

| Note: Specific transitions should be optimized for the instrument in use. Chromatographic separation is essential to distinguish isomers like R5P, Ru5P, Xu5P, and A5P. |

4.3. Workflow: ¹³C-Metabolic Flux Analysis (¹³C-MFA)

To understand the rate of carbon flow (flux) through the PPP and its connecting pathways, ¹³C-MFA is the gold standard.[22][23] This technique involves feeding cells a ¹³C-labeled carbon source and measuring the incorporation of the label into downstream metabolites.

Caption: A generalized workflow for ¹³C-Metabolic Flux Analysis.

Conclusion and Future Directions

This compound is not a direct participant in the canonical Pentose Phosphate Pathway, but its isomers are intricately linked to it, serving as key entry and exit points that connect central carbon metabolism to specialized biosynthetic and catabolic pathways.

-

D-Arabinose-5-Phosphate , synthesized from the PPP intermediate Ru5P, is an essential precursor for LPS in Gram-negative bacteria, making its parent enzyme, API, a high-value target for antimicrobial drug development.

-

L-Arabinose catabolism provides a direct feed-in to the PPP via D-Xylulose-5-Phosphate, enabling microorganisms to harness a widespread source of environmental carbon.

The methodologies described herein—enzymatic assays, mass spectrometry-based metabolomics, and metabolic flux analysis—provide the necessary tools to probe these connections, screen for inhibitors, and gain a quantitative understanding of their regulation. Future research should focus on the allosteric regulation of these linking enzymes and the potential existence of non-canonical PPP variations in diverse organisms, which could reveal further complexities and therapeutic opportunities in cellular metabolism.

References

- L-ribulose-5-phosphate 4-epimerase - Wikipedia. Wikipedia. [Link]

- Samuel, J., Luo, Y., et al. (2001). The structure of L-ribulose-5-phosphate 4-epimerase: an aldolase-like platform for epimerization. Biochemistry, 40(49), 14763-71. [Link]

- L-ribulose-5-phosphate 4-epimerase.

- 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen. Proceedings. [Link]

- Dräger, G., Schauer, N., et al. (2021). Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis. MDPI. [Link]

- Quantification of Pentose Phosphate Pathway (PPP) Metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS).

- Samuel, J., Luo, Y., et al. (2001). The Structure of l-Ribulose-5-Phosphate 4-Epimerase: An Aldolase-like Platform for Epimerization. Biochemistry, 40(49), 14763-14771. [Link]

- Samuel, J., Luo, Y., et al. (2002). Catalysis and Binding in l-Ribulose-5-Phosphate 4-Epimerase: A Comparison with l-Fuculose-1-Phosphate Aldolase. Biochemistry, 41(29), 9013-9020. [Link]

- Wolucka, B. A. (2008). Biosynthesis of D-arabinose in mycobacteria - a novel bacterial pathway with implications for antimycobacterial therapy. The FEBS journal, 275(11), 2691-711. [Link]

- Elsinghorst, E. A., & Mortlock, R. P. (1988). D-arabinose metabolism in Escherichia coli B: induction and cotransductional mapping of the L-fucose-D-arabinose pathway enzymes. Journal of bacteriology, 170(12), 5423-32. [Link]

- Stincone, A., Prigione, A., et al. (2015). The return of metabolism: biochemistry and physiology of the pentose phosphate pathway. Biological reviews of the Cambridge Philosophical Society, 90(3), 927-63. [Link]

- Metabolic pathways from d-xylose or l-arabinose to glucose in five or six respective enzymatic steps.

- Huck, J. H., Struys, E., et al. (2003). Profiling of Pentose Phosphate Pathway Intermediates in Blood Spots by Tandem Mass Spectrometry. Clinical Chemistry, 49(8), 1383-1386. [Link]

- Preiser, A., & Sharkey, T. D. (2021). Pentose Phosphate Pathway Reactions in Photosynthesizing Cells. Plants (Basel, Switzerland), 10(6), 1238. [Link]

- Profiling of pentose phosphate pathway intermediates in blood spots by tandem mass spectrometry: application to transaldolase deficiency. Semantic Scholar. [Link]

- Pathways of l-arabinose metabolism in bacteria.

- This compound isomerase - Wikipedia. Wikipedia. [Link]

- Metabolic pathway of d-glucose and l-arabinose.

- The Enzyme List Class 5 — Isomerases. brenda-enzymes.org. [Link]

- Huck, J. H., Struys, E. A., et al. (2003). Profiling of Pentose Phosphate Pathway Intermediates in Blood Spots by Tandem Mass Spectrometry: Application to Transaldolase Deficiency. Clinical Chemistry, 49(8), 1383-1386. [Link]

- Meredith, T. C., & Woodard, R. W. (2017). Identification of a d-Arabinose-5-Phosphate Isomerase in the Gram-Positive Clostridium tetani. Journal of bacteriology, 199(17), e00223-17. [Link]

- Scott, A. E., Felgner, P. L., et al. (2018). The Arabinose 5-Phosphate Isomerase KdsD Is Required for Virulence in Burkholderia pseudomallei. Infection and immunity, 86(12), e00557-18. [Link]

- Sommaruga, S., Cazzaniga, P., et al. (2014). Arabinose 5-phosphate isomerase as a target for antibacterial design: studies with substrate analogues and inhibitors. Bioorganic & medicinal chemistry, 22(8), 2576-83. [Link]

- Structural analysis of this compound isomerase from Bacteroides fragilis and functional implications. Acta crystallographica. Section D, Biological crystallography, 70(Pt 11), 2919-30. [Link]

- Siegele, D. A., & Rao, C. V. (2016). Reciprocal Regulation of l-Arabinose and d-Xylose Metabolism in Escherichia coli. Journal of bacteriology, 198(2), 344-9. [Link]

- Arabinose 5-phosphate isomerase as a target for antibacterial design: Studies with substrate analogues and inhibitors.

- Pentose phosphate p

- D-Arabinose 5-phosphate (HMDB0011734).

- Waldron, C., & D'Souza, A. (2021). The role of L-arabinose metabolism for Escherichia coli O157:H7 in edible plants. bioRxiv. [Link]

- Pentose Phosphate Pathway.

- Pentose Phosphate Pathway. University of California, Davis. [Link]

- Arabinose utilization and pentose phosphate pathways in E. coli.

- Bigham, E. C., Gragg, C. E., et al. (1984). Inhibition of arabinose 5-phosphate isomerase. An approach to the inhibition of bacterial lipopolysaccharide biosynthesis. Journal of Medicinal Chemistry, 27(6), 717-726. [Link]

- Pentose phosphate p

- Metabolism | Pentose Phosphate P

- Pentose Phosphate Pathway: Steps, Diagram, Uses. Microbe Notes. [Link]

- Ge, T., Yang, J., et al. (2020). The pentose phosphate pathway in health and disease. Nature Reviews Endocrinology, 16(12), 702-716. [Link]

Sources

- 1. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 2. microbenotes.com [microbenotes.com]

- 3. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bu.edu [bu.edu]

- 5. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Arabinose 5-Phosphate Isomerase KdsD Is Required for Virulence in Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structural analysis of this compound isomerase from Bacteroides fragilis and functional implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hmdb.ca [hmdb.ca]

- 11. Identification of a d-Arabinose-5-Phosphate Isomerase in the Gram-Positive Clostridium tetani - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Arabinose 5-phosphate isomerase as a target for antibacterial design: studies with substrate analogues and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. L-ribulose-5-phosphate 4-epimerase - Wikipedia [en.wikipedia.org]

- 15. biorxiv.org [biorxiv.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Quantification of Pentose Phosphate Pathway (PPP) Metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 18. scispace.com [scispace.com]

- 19. [PDF] Profiling of pentose phosphate pathway intermediates in blood spots by tandem mass spectrometry: application to transaldolase deficiency. | Semantic Scholar [semanticscholar.org]

- 20. academic.oup.com [academic.oup.com]

- 21. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]

The Crucial Role of Arabinose-5-Phosphate in Kdo Biosynthesis: A Technical Guide for Researchers and Drug Development Professionals

Abstract

3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) is an essential eight-carbon sugar that plays a critical role in the structural integrity of the outer membrane of most Gram-negative bacteria.[1][2] Its biosynthesis is a vital metabolic pathway, making the enzymes involved attractive targets for the development of novel antibacterial agents.[3][4][5] This in-depth technical guide provides a comprehensive overview of the Kdo biosynthetic pathway, with a specific focus on the pivotal role of D-arabinose-5-phosphate (A5P) as a key precursor. We will delve into the enzymatic cascade that converts A5P into Kdo, explore detailed experimental protocols for studying this pathway, and discuss its significance in the context of modern drug discovery.

Introduction: The Significance of Kdo in Gram-Negative Bacteria

The outer membrane of Gram-negative bacteria is a formidable barrier, contributing significantly to their intrinsic resistance to many antibiotics. A key component of this membrane is lipopolysaccharide (LPS), a complex glycolipid that is essential for bacterial viability.[1][2] The core region of LPS is anchored to the lipid A moiety by a unique and highly conserved sugar, Kdo.[3][6] The presence of at least two Kdo residues is typically required for the proper assembly and function of LPS, and consequently, for the survival of the bacterium.[3][7] The absence of Kdo leads to disruptions in the outer membrane, ultimately resulting in cell growth arrest and death.[3]

The Kdo biosynthetic pathway is found in Gram-negative bacteria and plants but is absent in humans, making it an ideal target for the development of selective antibacterial drugs.[3][4] By inhibiting the enzymes in this pathway, it is possible to disrupt LPS formation, compromise the bacterial outer membrane, and ultimately kill the pathogen. This guide will illuminate the initial and committing steps of this pathway, starting from the central metabolite, D-arabinose-5-phosphate.

The Kdo Biosynthetic Pathway: From Arabinose-5-Phosphate to Kdo

The biosynthesis of Kdo is a four-step enzymatic pathway that begins with the isomerization of a pentose phosphate pathway intermediate. D-arabinose-5-phosphate (A5P) serves as the crucial five-carbon backbone for the eventual eight-carbon Kdo molecule.

Step 1: The Isomerization of Ribulose-5-Phosphate to this compound

The journey to Kdo begins with the reversible conversion of D-ribulose-5-phosphate (Ru5P), a product of the pentose phosphate pathway, into D-arabinose-5-phosphate (A5P).[4][8] This critical isomerization is catalyzed by the enzyme D-arabinose-5-phosphate isomerase (API) .[1][4][8] In many Gram-negative bacteria, including Escherichia coli, there are multiple paralogs of API, such as KdsD and GutQ, which can provide functional redundancy.[1][6][8][9] The deletion of both kdsD and gutQ genes in E. coli results in A5P auxotrophy, highlighting the essentiality of this enzymatic step for Kdo biosynthesis and bacterial viability.[1][2]

The Core Kdo Biosynthetic Pathway

Once A5P is synthesized, it enters the canonical Kdo biosynthetic pathway, which consists of three subsequent enzymatic reactions:

-

Kdo-8-Phosphate Synthase (KdsA): This enzyme catalyzes the first committed step in Kdo biosynthesis, an irreversible aldol condensation between A5P and phosphoenolpyruvate (PEP) to form 3-deoxy-D-manno-octulosonate-8-phosphate (Kdo-8-P) and inorganic phosphate.[3][10][11] KdsA is a key regulatory point in the pathway and a major focus for inhibitor design.

-

Kdo-8-Phosphate Phosphatase (KdsC): The phosphate group at the 8th position of Kdo-8-P is removed by the specific phosphatase KdsC, yielding Kdo and inorganic phosphate.[3]

-

CMP-Kdo Synthetase (KdsB): Finally, Kdo is activated by the transfer of a cytidine monophosphate (CMP) group from cytidine triphosphate (CTP) by the enzyme CMP-Kdo synthetase. This results in the formation of CMP-Kdo, the activated sugar nucleotide required for the transfer of Kdo to the lipid A precursor.[3]

The following diagram illustrates the complete biosynthetic pathway from Ribulose-5-Phosphate to CMP-Kdo.

Figure 1: The Kdo biosynthetic pathway.

Experimental Methodologies

Studying the Kdo biosynthetic pathway requires robust and reproducible experimental protocols. This section provides detailed methodologies for the expression and purification of key enzymes, as well as assays to measure their activity.

Expression and Purification of Recombinant KdsA (Kdo-8-Phosphate Synthase)

Rationale: To study the kinetics and inhibition of KdsA, it is essential to have a highly pure and active enzyme preparation. Overexpression in E. coli followed by affinity chromatography is a standard and effective method.

Protocol:

-

Cloning: The kdsA gene is amplified from the genomic DNA of the desired bacterial strain (e.g., E. coli K-12) by PCR. The PCR product is then cloned into an expression vector containing an N-terminal polyhistidine (His) tag (e.g., pET-28a).

-

Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic. The culture is grown overnight at 37°C with shaking. The starter culture is then used to inoculate a larger volume of LB broth. The cells are grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. The culture is then incubated for an additional 3-4 hours at 30°C.

-

Cell Lysis: The cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication on ice.

-

Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged KdsA is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with wash buffer (lysis buffer with 20-40 mM imidazole) to remove non-specifically bound proteins. The His-tagged KdsA is then eluted with elution buffer (lysis buffer with 250-500 mM imidazole).

-

Dialysis and Storage: The eluted fractions containing pure KdsA are pooled and dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT). The purified protein concentration is determined, and the enzyme is stored at -80°C.

A Continuous Spectrophotometric Assay for KdsA Activity

Rationale: A continuous assay allows for the real-time monitoring of enzyme activity, which is crucial for kinetic studies and inhibitor screening. This assay couples the production of inorganic phosphate from the KdsA reaction to the purine nucleoside phosphorylase (PNPase) reaction.

Protocol:

-

Reaction Mixture: The assay is performed in a 96-well plate format. Each well contains the following components in a final volume of 200 µL:

-

50 mM Tris-HCl buffer, pH 7.5

-

5 mM MgCl2

-

0.2 mM 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG)

-

1 unit/mL purine nucleoside phosphorylase (PNPase)

-

Varying concentrations of A5P and PEP

-

-

Initiation: The reaction is initiated by the addition of purified KdsA.

-

Measurement: The increase in absorbance at 360 nm, resulting from the PNPase-catalyzed conversion of MESG to 2-amino-6-mercapto-7-methylpurine, is monitored continuously in a spectrophotometer.

-

Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time curves. Kinetic parameters (Km and Vmax) can be determined by fitting the data to the Michaelis-Menten equation.

Figure 2: Workflow for the continuous spectrophotometric assay of KdsA.

Quantitative Data and Enzyme Kinetics

Understanding the kinetic parameters of the enzymes in the Kdo biosynthetic pathway is fundamental for designing effective inhibitors. The following table summarizes representative kinetic data for E. coli KdsD.

| Enzyme | Substrate | Km (mM) | Optimum pH | Reference |

| E. coli KdsD | D-Ribulose-5-Phosphate | 0.35 | 8.4 | [9] |

| E. coli KdsD | D-Arabinose-5-Phosphate | 0.61 | 8.5 | [9] |

Note: Kinetic parameters can vary depending on the specific bacterial species and the assay conditions.

This compound Analogs and Kdo Pathway Inhibitors as Potential Antibiotics

The essentiality of the Kdo biosynthetic pathway in Gram-negative bacteria makes it a prime target for novel antibiotic development.[3][4][8] The enzymes in this pathway, particularly KdsA, have been the subject of extensive inhibitor design and screening efforts.

Strategies for Inhibition:

-

Substrate Analogs: Designing molecules that mimic the structure of A5P or PEP can lead to competitive inhibitors of KdsA.[12][13] These analogs bind to the active site of the enzyme but cannot be converted into product, thereby blocking the pathway.

-

Transition State Analogs: The condensation reaction catalyzed by KdsA proceeds through a high-energy transition state. Molecules that mimic this transition state can bind to the enzyme with very high affinity and act as potent inhibitors.[12][13]

-

Allosteric Inhibitors: These inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces or eliminates catalytic activity.

The development of potent and specific inhibitors of the Kdo biosynthetic pathway holds great promise for combating the growing threat of antibiotic-resistant Gram-negative infections.

Conclusion

The biosynthesis of Kdo, initiated by the formation of D-arabinose-5-phosphate, is a vital process for the survival of most Gram-negative bacteria. A thorough understanding of the enzymes involved, their mechanisms, and their kinetics is crucial for the rational design of novel antibacterial agents. This technical guide has provided a comprehensive overview of this important pathway, from the initial isomerization step to the final activation of Kdo. The detailed experimental protocols and insights into inhibitor design strategies presented here are intended to serve as a valuable resource for researchers and drug development professionals working to address the challenge of antibiotic resistance.

References

- Jenkins, C. H., Scott, A. E., O'Neill, P. A., Norville, I. H., Prior, J. L., & Ireland, P. M. (n.d.). The Arabinose 5-Phosphate Isomerase KdsD Is Required for Virulence in Burkholderia pseudomallei. PubMed Central.

- Cipolla, L., et al. (2009). Biosynthesis and incorporation of Kdo into LPS. ResearchGate.

- Garrett, T. A., et al. (n.d.). Biosynthetic pathway for E. coli Kdo 2 -lipid A. Five enzymes , LpxA,... ResearchGate.

- Lin, C., et al. (n.d.). Analysis of the this compound Isomerase of Bacteroides fragilis Provides Insight into Regulation of Single-Domain Arabinose Phosphate Isomerases. ASM Journals.

- Meredith, T. C., & Woodard, R. W. (n.d.). Identification of GutQ from Escherichia coli as a d-Arabinose 5-Phosphate Isomerase. ASM Journals.

- UniProt. (n.d.). Arabinose 5-phosphate isomerase KdsD - Escherichia coli (strain K12). UniProtKB.

- Kim, D., et al. (n.d.). The Kdo biosynthetic pathway, substrate analogues and inhibitors. (a)... ResearchGate.

- Du, S., & Woodard, R. W. (2003). Mechanistic insight into 3-deoxy-D-manno-octulosonate-8-phosphate synthase and 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase utilizing phosphorylated monosaccharide analogues. PubMed.

- Brouillard, C. A., et al. (n.d.). A Unique Arabinose 5-Phosphate Isomerase Found within a Genomic Island Associated with the Uropathogenicity of Escherichia coli CFT073. PMC - NIH.

- Cipolla, L., et al. (n.d.). New targets for antibacterial design: Kdo biosynthesis and LPS machinery transport to the cell surface. IRIS-BOA.

- Li, T. L., et al. (2016). Enzymatic synthesis of 3-deoxy-d-manno-octulosonic acid (KDO) and its application for LPS assembly. PubMed.

- Asojo, O., et al. (2000). Structure and mechanism of 3-deoxy-D-manno-octulosonate 8-phosphate synthase. PubMed.

- Baasov, T., et al. (1993). Catalytic mechanism of 3-deoxy-D-manno-2-octulosonate-8-phosphate synthase. The use of synthetic analogues to probe the structure of the putative reaction intermediate. PubMed.

- Sprenger, G. A., et al. (2024). Complementation of an Escherichia coli K-12 Mutant Strain Deficient in KDO Synthesis by Forming D-Arabinose 5-Phosphate from Glycolaldehyde with Fructose 6-Phosphate Aldolase (FSA). MDPI.

- Baasov, T. (2000). Catalytic Mechanism of 3-Deoxy-D-manno-2-octulosonate-8-phosphate Synthase. ResearchGate.

- Johnston, C. D., et al. (2017). Identification of a d-Arabinose-5-Phosphate Isomerase in the Gram-Positive Clostridium tetani. PMC - NIH.

- Sprenger, G. A., et al. (2024). Complementation of an Escherichia coli K-12 Mutant Strain Deficient in KDO Synthesis by Forming D-Arabinose 5-Phosphate from Glycolaldehyde with Fructose 6-Phosphate Aldolase (FSA). ResearchGate.

- Parker, E. J. (n.d.). The role of the KDO8PS quaternary structure. UC Research Repository.

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. Complementation of an Escherichia coli K-12 Mutant Strain Deficient in KDO Synthesis by Forming D-Arabinose 5-Phosphate from Glycolaldehyde with Fructose 6-Phosphate Aldolase (FSA) [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. New targets for antibacterial design: Kdo biosynthesis and LPS machinery transport to the cell surface [boa.unimib.it]

- 6. The Arabinose 5-Phosphate Isomerase KdsD Is Required for Virulence in Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. uniprot.org [uniprot.org]

- 10. Structure and mechanism of 3-deoxy-D-manno-octulosonate 8-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ir.canterbury.ac.nz [ir.canterbury.ac.nz]

- 12. Catalytic mechanism of 3-deoxy-D-manno-2-octulosonate-8-phosphate synthase. The use of synthetic analogues to probe the structure of the putative reaction intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Role of Arabinose Derivatives in Bacterial Cell Wall Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The bacterial cell wall is a complex and essential structure, providing both physical integrity and a primary interface for host-pathogen interactions. In the order Actinomycetales, which includes the formidable pathogen Mycobacterium tuberculosis, the cell wall architecture is distinguished by unique arabinose-containing glycoconjugates: arabinogalactan (AG) and lipoarabinomannan (LAM). These molecules are critical for the viability, pathogenicity, and structural integrity of the bacterium. Unlike many bacterial polysaccharides that utilize nucleotide sugars as glycosyl donors, the arabinan domains of AG and LAM are synthesized from a unique lipid-linked precursor, decaprenylphosphoryl-D-arabinofuranose (DPA). The biosynthesis of DPA originates from the pentose phosphate pathway, proceeding through a series of enzymatic steps that are absent in mammals, rendering them prime targets for novel antimicrobial therapeutics. This guide provides a comprehensive technical overview of the biosynthesis of arabinose precursors, their incorporation into the mycobacterial cell wall, and the experimental methodologies used to investigate these essential pathways. We will dissect the enzymatic machinery, explore its significance as a validated drug target, and provide actionable protocols for researchers in the field.

The Centrality of Arabinan in the Mycobacterial Cell Wall

The cell wall core of Mycobacterium tuberculosis is a macromolecular complex known as the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex.[1] This structure is fundamental to the bacterium's intrinsic resistance to many antibiotics and its ability to survive within the host.[2] The arabinogalactan (AG) component serves as a covalent bridge, linking the inner peptidoglycan layer to the outer mycolic acid layer, which forms a highly impermeable barrier.[3][4] Lipoarabinomannan (LAM), another critical lipoglycan, is anchored in the plasma membrane and extends through the cell wall, playing a key role in modulating the host immune response.[5][6]

The structural foundation of both AG and LAM relies on polymers of D-arabinofuranose (Araf), a five-carbon sugar. The biosynthesis of these arabinan domains is therefore a critical process for bacterial survival. The sole donor for all Araf residues required for the assembly of these complex structures is decaprenylphosphoryl-D-arabinofuranose (DPA).[2] The elucidation of the DPA biosynthetic pathway has been a landmark achievement in understanding mycobacterial physiology and has provided a validated roadmap for therapeutic intervention.

The Unique Biosynthetic Pathway of Decaprenylphosphoryl-D-Arabinofuranose (DPA) in Mycobacteria

In a departure from conventional polysaccharide synthesis, mycobacteria do not utilize a nucleotide-activated arabinose donor. Instead, the arabinose moiety is synthesized and activated directly on a lipid carrier, decaprenyl phosphate. The pathway originates from the central metabolic intermediate 5-phosphoribosyl-1-pyrophosphate (pRpp).[7][8]

The key enzymatic steps are as follows:

-

PRPP Synthesis: The pathway begins with the conversion of ribose-5-phosphate, an intermediate of the pentose phosphate pathway, to 5-phosphoribosyl-1-pyrophosphate (pRpp) by the enzyme PRPP synthetase (PrsA).[9]

-

Committed Step - DPPR Synthesis: The first committed step is the transfer of the 5-phosphoribosyl moiety from pRpp to the C50 isoprenoid lipid carrier decaprenyl-phosphate (DP). This reaction is catalyzed by the essential enzyme 5-phospho-α-D-ribose-1-diphosphate:decaprenyl-phosphate 5-phosphoribosyltransferase (DPPR synthase), encoded by the Rv3806c gene in M. tuberculosis.[10] The product is decaprenylphosphoryl-5-phosphoribose (DPPR).

-

Dephosphorylation: DPPR is subsequently dephosphorylated to yield decaprenylphosphoryl-β-D-ribose (DPR). This step is catalyzed by a putative phosphatase, potentially encoded by Rv3807.[11]

-

Epimerization to DPA: The crucial conversion of the ribose moiety to arabinose occurs at the lipid-linked level. This is a two-step epimerization at the C2' position of the ribofuranose ring, catalyzed by the heteromeric 2'-epimerase complex encoded by Rv3790 and Rv3791.[11][12] The reaction proceeds through the oxidation of DPR to a 2'-keto intermediate (decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose), followed by a stereospecific reduction to form the final arabinose donor, DPA.[7][12]

The Role of D-Arabinose-5-Phosphate in Gram-Negative Bacteria

While mycobacteria utilize the unique DPA pathway, the story of arabinose in cell wall synthesis is different in Gram-negative bacteria. Here, D-Arabinose-5-Phosphate (A5P) itself is a key intermediate.[13] In organisms like Escherichia coli, A5P is a precursor for the synthesis of 3-deoxy-D-manno-octulosonic acid (Kdo), an essential eight-carbon sugar that forms the inner core of lipopolysaccharide (LPS).[14][15]

The synthesis of A5P in these bacteria is a more direct conversion from a pentose phosphate pathway intermediate:

-

Isomerization: D-Ribulose-5-Phosphate is converted to D-Arabinose-5-Phosphate by the enzyme D-arabinose-5-phosphate isomerase (API) .[14][16] Several paralogs of this enzyme can exist, such as KdsD and KpsF, which are associated with LPS and capsule biosynthesis, respectively.[15]

This metabolic distinction is critical; while A5P is a central metabolite in the LPS pathway of Gram-negative bacteria, it is not the direct precursor for the arabinan of the mycobacterial cell wall.[17][18] This highlights the evolutionary divergence of cell wall biosynthetic strategies and presents different sets of potential drug targets for different classes of bacteria.

Polymerization: Incorporation of Arabinose into AG and LAM

Once synthesized, DPA is translocated across the plasma membrane to the periplasmic space, where it serves as the exclusive donor for a series of membrane-bound arabinofuranosyltransferases (Afts). These enzymes are responsible for constructing the complex arabinan domains of both AG and LAM.[1]

-

Arabinogalactan (AG) Assembly: The synthesis of AG begins on a lipid-linked linker unit, which is then elaborated with a galactan polymer.[19] Afts then utilize DPA to add Araf residues in a specific sequence, creating α(1→5)-linked linear chains with α(1→3) branching points. The process is finalized by the addition of terminal β(1→2)-linked Araf residues.[2] Key enzymes in this process include the Emb proteins (EmbA, EmbB, and EmbC), which are crucial for the correct polymerization of the arabinan chains.[20]

-

Lipoarabinomannan (LAM) Assembly: LAM synthesis starts on a phosphatidylinositol (PI) anchor in the plasma membrane.[21] A mannan core is first assembled, which is then extensively arabinosylated by Afts using DPA as the donor.[5] The structure of the arabinan domain is similar to that found in AG.[21]

A Validated Pathway for Therapeutic Intervention

The essentiality of the mAGP complex for mycobacterial viability, coupled with the absence of this biosynthetic pathway in humans, makes it an exceptionally attractive target for drug development.[20]

| Enzyme | Gene (M. tb) | Function | Druggability Insight |

| DPPR Synthase | Rv3806c | Catalyzes the committed step in DPA biosynthesis. | Genetically validated as essential for growth.[10] Represents a promising, unexploited target for novel inhibitors. |

| Epimerase | Rv3790/Rv3791 | Converts the ribose precursor to arabinose on the lipid carrier. | A unique enzymatic mechanism that is highly specific to this pathway. Inhibition would halt DPA production.[12] |

| Arabinosyltransferases | EmbA, EmbB, EmbC | Polymerize Araf residues from DPA into the AG and LAM structures. | Clinically validated target. Inhibited by the first-line anti-tuberculosis drug Ethambutol.[2] |

Ethambutol (EMB) is the cornerstone example of a successful drug targeting this pathway. It specifically inhibits the EmbB arabinosyltransferase, preventing the elongation of arabinan chains.[2][20] This disrupts the synthesis of AG, compromising the integrity of the entire mAGP complex and leading to bacterial cell death. The clinical success of ethambutol provides unequivocal validation for targeting arabinan biosynthesis. However, the rise of EMB-resistant strains necessitates the discovery of new agents that target other nodes in this critical pathway.[20]

Experimental Protocol: In Vitro Assay for Arabinofuranosyltransferase Activity

Investigating the enzymes in the arabinan biosynthesis pathway is crucial for both fundamental research and drug discovery screening. The following protocol details a robust method for measuring the activity of an arabinofuranosyltransferase (Aft) in vitro.

Objective: To quantify the transfer of radiolabeled arabinose from the donor substrate, decaprenylphosphoryl-D-[¹⁴C]arabinofuranose (DP-[¹⁴C]A), to a suitable polymeric acceptor.

Causality and Self-Validation: This assay directly measures the enzymatic activity of interest. The use of a radiolabeled donor provides high sensitivity. The protocol includes negative controls (no enzyme, no acceptor) to validate that the observed signal is dependent on all components of the reaction. The separation step ensures that only arabinose incorporated into the high-molecular-weight acceptor is quantified, eliminating background from the unreacted lipid-linked donor.

Materials:

-

Recombinant arabinofuranosyltransferase (e.g., purified M. tuberculosis EmbB)

-

Donor Substrate: DP-[¹⁴C]A (custom synthesis)

-

Acceptor Substrate: A suitable polymeric acceptor, such as a linear α-1,5-arabinan or a cell wall-derived galactan polymer.

-

Reaction Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT.

-

Detergent: 0.1% (w/v) CHAPS or Triton X-100 (for solubilizing enzyme and lipid substrate).

-

Stop Solution: Chloroform:Methanol (2:1, v/v).

-

Wash Solution: Chloroform:Methanol:Water (3:48:47, v/v/v) containing 10 mM EDTA.

-

Scintillation Cocktail (e.g., EcoScint A).

-

Glass vials, liquid scintillation counter.

Step-by-Step Methodology:

-

Preparation of Reaction Mixture:

-

In a microfuge tube, prepare the reaction mixture on ice. For a 50 µL final volume:

-

10 µL of 5x Reaction Buffer

-

5 µL of Acceptor Substrate (e.g., 10 mg/mL stock)

-

5 µL of 1% CHAPS

-

X µL of purified enzyme (e.g., 1-5 µg)

-

X µL of nuclease-free water to bring the volume to 45 µL.

-

-

Prepare control reactions: a "no enzyme" control and a "no acceptor" control.

-

-

Initiation of Reaction:

-

Pre-warm the reaction mixtures at 37°C for 5 minutes.

-

Initiate the reaction by adding 5 µL of DP-[¹⁴C]A (e.g., 20,000 cpm/reaction).

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes). The time should be within the linear range of the reaction, determined via a preliminary time-course experiment.

-

-

Termination and Phase Partitioning:

-

Stop the reaction by adding 500 µL of Chloroform:Methanol (2:1). Vortex thoroughly.

-

Add 100 µL of water to induce phase separation. Vortex again and centrifuge at 13,000 x g for 5 minutes.

-

The hydrophobic, unreacted DP-[¹⁴C]A will partition into the lower organic phase. The hydrophilic, polymeric acceptor with the incorporated [¹⁴C]arabinose will remain in the upper aqueous phase.

-

-

Washing and Product Isolation:

-

Carefully remove the lower organic phase.

-

Wash the upper aqueous phase and the interface by adding 500 µL of the Wash Solution. Vortex and centrifuge as before. Repeat this wash step two more times to ensure complete removal of the unreacted donor.

-

-

Quantification:

-

After the final wash, transfer the upper aqueous phase (containing the radiolabeled product) to a scintillation vial.

-

Add 4 mL of scintillation cocktail.

-

Quantify the incorporated radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the counts per minute (cpm) from the "no enzyme" control from all other readings.

-

Calculate the specific activity of the enzyme, typically expressed as pmol of arabinose transferred per minute per mg of enzyme.

-

Conclusion

The biosynthesis of arabinan-containing glycoconjugates is an indispensable process for the viability and pathogenicity of Mycobacterium tuberculosis and related organisms. The pathway for synthesizing the key arabinose donor, DPA, is a testament to the unique biochemical adaptations of these bacteria. Its absence in humans elevates every enzyme in this pathway to a high-priority target for the development of novel anti-tubercular agents. While the clinical success of ethambutol validates this strategy, the growing threat of drug resistance demands a deeper understanding and a broader portfolio of inhibitors. By leveraging the technical insights and methodologies outlined in this guide, researchers are well-equipped to dissect this critical pathway further, paving the way for the next generation of therapies to combat this persistent global pathogen.

References

- Title: Biosynthesis of mycobacterial arabinogalactan: identification of a novel α(1→3) arabinofuranosyltransferase. Source: PMC - NIH URL:[Link]

- Title: Lipoarabinomannan. Source: Wikipedia URL:[Link]

- Title: The Mycobacterial Cell Wall—Peptidoglycan and Arabinogalactan. Source: PMC - NIH URL:[Link]

- Title: Lipoarabinomannan and related glycoconjugates: structure, biogenesis and role in Mycobacterium tuberculosis physiology and host–pathogen interaction. Source: Oxford Academic URL:[Link]

- Title: Pathway for the biosynthesis of mycobacterial arabinogalactan.

- Title: Structure, function and biosynthesis of the Mycobacterium tuberculosis cell wall: arabinogalactan and lipoarabinomannan assembly with a view to discovering new drug targets. Source: Portland Press URL:[Link]

- Title: Biosynthetic origin of mycobacterial cell wall arabinosyl residues. Source: PMC - NIH URL:[Link]

- Title: Chemical Biology Tools for examining the bacterial cell wall. Source: PMC - PubMed Central - NIH URL:[Link]

- Title: Decaprenylphosphoryl Arabinofuranose, the Donor of the d-Arabinofuranosyl Residues of Mycobacterial Arabinan, Is Formed via a Two-Step Epimerization of Decaprenylphosphoryl Ribose. Source: NIH URL:[Link]

- Title: Biosynthesis of the arabinogalactan-peptidoglycan complex of Mycobacterium tuberculosis. Source: Oxford Academic URL:[Link]

- Title: Decaprenylphosphoryl arabinofuranose, the donor of the D-arabinofuranosyl residues of mycobacterial arabinan, is formed via a two-step epimerization of decaprenylphosphoryl ribose. Source: PubMed URL:[Link]

- Title: Pathway for metabolism of l-arabinose in bacteria.

- Title: Biosynthesis of D‐arabinose in mycobacteria – a novel bacterial pathway with implications for antimycobacterial therapy. Source: Scilit URL:[Link]

- Title: Lipoarabinomannans: from structure to biosynthesis. Source: PubMed URL:[Link]

- Title: Identification and active expression of the Mycobacterium tuberculosis gene encoding 5-phospho-{alpha}-d-ribose-1-diphosphate: decaprenyl-phosphate 5-phosphoribosyltransferase, the first enzyme committed to decaprenylphosphoryl-d-arabinose synthesis. Source: PubMed URL:[Link]

- Title: The biosynthesis pathway of decaprenylphosphoryl arabinose in mycobacteria.

- Title: The Bacterial Cell Wall : Methods and Protocols. Source: University of Victoria - UVic library URL:[Link]

- Title: Biosynthetic origin of mycobacterial cell wall arabinosyl residues. Source: PubMed - NIH URL:[Link]

- Title: The Arabinose 5-Phosphate Isomerase KdsD Is Required for Virulence in Burkholderia pseudomallei. Source: PMC - PubMed Central URL:[Link]

- Title: Analysis of the Arabinose-5-Phosphate Isomerase of Bacteroides fragilis Provides Insight into Regulation of Single-Domain Arabinose Phosphate Isomerases. Source: ASM Journals URL:[Link]

- Title: Structure of the mycobacterial cell wall arabinan. Its relationship to...

- Title: Identification of a d-Arabinose-5-Phosphate Isomerase in the Gram-Positive Clostridium tetani. Source: PMC - NIH URL:[Link]

- Title: D-Arabinose 5-phosph

- Title: Maintenance of cell wall remodeling and vesicle production are connected in Mycobacterium tuberculosis. Source: eLife URL:[Link]

- Title: Maintenance of cell wall remodeling and vesicle production are connected in Mycobacterium tuberculosis. Source: eLife URL:[Link]

Sources

- 1. The Mycobacterial Cell Wall—Peptidoglycan and Arabinogalactan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Maintenance of cell wall remodeling and vesicle production are connected in Mycobacterium tuberculosis [elifesciences.org]

- 4. Maintenance of cell wall remodeling and vesicle production are connected in Mycobacterium tuberculosis | eLife [elifesciences.org]

- 5. Lipoarabinomannan - Wikipedia [en.wikipedia.org]

- 6. Lipoarabinomannans: from structure to biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Decaprenylphosphoryl Arabinofuranose, the Donor of the d-Arabinofuranosyl Residues of Mycobacterial Arabinan, Is Formed via a Two-Step Epimerization of Decaprenylphosphoryl Ribose - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Identification and active expression of the Mycobacterium tuberculosis gene encoding 5-phospho-{alpha}-d-ribose-1-diphosphate: decaprenyl-phosphate 5-phosphoribosyltransferase, the first enzyme committed to decaprenylphosphoryl-d-arabinose synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

- 12. Decaprenylphosphoryl arabinofuranose, the donor of the D-arabinofuranosyl residues of mycobacterial arabinan, is formed via a two-step epimerization of decaprenylphosphoryl ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. D-Arabinose 5-phosphate | C5H11O8P | CID 188324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. The Arabinose 5-Phosphate Isomerase KdsD Is Required for Virulence in Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Identification of a d-Arabinose-5-Phosphate Isomerase in the Gram-Positive Clostridium tetani - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biosynthetic origin of mycobacterial cell wall arabinosyl residues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biosynthetic origin of mycobacterial cell wall arabinosyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Biosynthesis of mycobacterial arabinogalactan: identification of a novel α(1→3) arabinofuranosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

The Discovery and Crucial Role of Arabinose-5-Phosphate Isomerase: A Technical Guide for Scientific Professionals

Foreword: Unveiling a Key Player in Bacterial Metabolism and a Novel Drug Target

For researchers, scientists, and drug development professionals engaged in the battle against antimicrobial resistance, the exploration of novel bacterial targets is of paramount importance. This guide delves into the core of a critical enzyme: Arabinose-5-phosphate isomerase (API). We will journey through its discovery, intricate biochemical function, and its pivotal role in the viability of many Gram-negative bacteria. This document is designed not as a rigid protocol, but as an in-depth technical resource, providing not only the "what" and "how," but more importantly, the "why" behind the experimental approaches that have defined our understanding of this fascinating enzyme. Our focus is to equip you with the foundational knowledge and practical insights necessary to explore API as a potential therapeutic target.

The Genesis of Discovery: A Glimpse into the Pentose Phosphate Pathway

The discovery of this compound isomerase is intrinsically linked to the broader elucidation of the pentose phosphate pathway (PPP) in the mid-20th century.[1] The groundbreaking work of scientists like Otto Warburg in the 1930s laid the foundation by identifying key enzymes and co-enzymes in central metabolism.[2] By the early 1950s, the reactions of the PPP were being meticulously mapped out by researchers such as Bernard Horecker and his colleagues.[1] This pathway was recognized for its critical roles in generating NADPH for reductive biosynthesis and producing pentose sugars for nucleotide synthesis.[1]

Within this flurry of metabolic discovery, the focus was initially on the interconversion of common pentose phosphates like ribose-5-phosphate and xylulose-5-phosphate. The specific enzyme responsible for the isomerization of this compound emerged from studies on bacterial carbohydrate metabolism. A pivotal moment in the specific identification of this isomerase activity can be traced to the work on Propionibacterium pentosaceum, a bacterium known for its ability to ferment pentoses.[3] While a singular "discovery" paper in the modern sense is not readily apparent, the collective research during this era on pentose metabolism in various microorganisms led to the characterization of what was then termed "phosphoarabinoisomerase." This early work established the fundamental reaction: the reversible isomerization of D-arabinose-5-phosphate to D-ribulose-5-phosphate.

The Central Role of this compound Isomerase in Bacterial Physiology

This compound isomerase (EC 5.3.1.13) catalyzes the reversible aldose-ketose isomerization between D-arabinose-5-phosphate (A5P) and D-ribulose-5-phosphate (Ru5P).[4][5] This seemingly simple reaction is the first committed step in the biosynthesis of 3-deoxy-D-manno-octulosonate (Kdo), a unique eight-carbon sugar that is an essential component of the lipopolysaccharide (LPS) inner core in most Gram-negative bacteria.[4] The integrity of the LPS layer is critical for the viability of these bacteria, making the enzymes in its biosynthetic pathway, including API, attractive targets for novel antibacterial agents.

A Key Initiator of Lipopolysaccharide (LPS) Biosynthesis

The Kdo biosynthetic pathway is a linchpin in the formation of the outer membrane of Gram-negative bacteria. This pathway funnels a product of the pentose phosphate pathway, Ru5P, into the production of Kdo.

A Family of Isomerases with Diverse Roles

Genomic studies have revealed that many bacteria, including the well-studied Escherichia coli, possess multiple paralogs of API, each with specialized roles.[5][6] The primary paralogs include:

-

KdsD: Primarily responsible for the synthesis of A5P destined for LPS biosynthesis.[4]

-

GutQ: Associated with the glucitol (sorbitol) operon and may play a regulatory role in addition to its isomerase activity.[4]

-

KpsF: Involved in the biosynthesis of capsular polysaccharides (K-antigens).[7]

The presence of these paralogs suggests a sophisticated regulatory network governing the flux of pentose phosphates into different biosynthetic pathways.

Beyond Gram-Negative Bacteria: An Emerging Picture

Intriguingly, an active this compound isomerase has been identified and characterized in the Gram-positive bacterium Clostridium tetani.[5][6] This discovery is significant as Gram-positive bacteria do not synthesize LPS. This finding suggests that A5P and API may have broader physiological roles, potentially in regulating other metabolic pathways or in the synthesis of other, yet to be identified, cellular components.[5]

Unraveling the Catalytic Mechanism: A Tale of Two Histidines

The catalytic mechanism of this compound isomerase involves a proton transfer via a cis-enediol intermediate. Structural and mutational studies have been instrumental in identifying the key active site residues responsible for this elegant isomerization.

Structural analyses of API from various organisms have consistently highlighted the presence of highly conserved histidine residues within the active site. For instance, in Bacteroides fragilis API, His79 and His186, contributed from different monomers at the tetramer interface, are positioned to act as the key catalytic acid-base pair. One histidine residue acts as a general base, abstracting a proton from the C1 of D-ribulose-5-phosphate to form the enediol intermediate. The second histidine then acts as a general acid, donating a proton to the C2 of the intermediate, resulting in the formation of D-arabinose-5-phosphate.

Furthermore, there is evidence to suggest that the enzyme may initially bind the furanose (ring) form of its substrate. This implies that a crucial first step in the catalytic cycle is the opening of this ring structure to expose the aldehyde or ketone group for isomerization.

Experimental Protocols for the Study of this compound Isomerase

The characterization of API relies on robust and reproducible experimental protocols. Here, we detail the methodologies for the expression and purification of recombinant API, followed by established enzymatic assays.

Expression and Purification of Recombinant API

The production of highly pure and active API is a prerequisite for detailed biochemical and structural studies. A common approach involves the overexpression of the gene encoding API in an E. coli expression system.

Step-by-Step Methodology:

-

Cloning: The gene encoding the target API is amplified by PCR and cloned into an expression vector, often containing a polyhistidine (His) tag for affinity purification.

-

Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression: The bacterial culture is grown to a mid-log phase, and protein expression is induced (e.g., with IPTG or arabinose, depending on the vector system).

-

Cell Lysis: The cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is typically achieved by sonication or high-pressure homogenization.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant containing the His-tagged API is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.

-

Washing and Elution: The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The purified API is then eluted with a buffer containing a higher concentration of imidazole.

-

Dialysis and Storage: The eluted protein is dialyzed against a suitable storage buffer to remove imidazole and stored at -80°C.

Enzymatic Assays for API Activity

The activity of API can be measured using various methods, each with its own advantages and limitations.

This traditional method relies on the chemical determination of the ketose product, D-ribulose-5-phosphate.

Step-by-Step Methodology:

-

Reaction Setup: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl, pH 8.5), the enzyme, and the substrate (D-arabinose-5-phosphate).

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific time.

-

Reaction Quenching: The reaction is stopped by the addition of a strong acid, such as sulfuric acid.

-

Color Development: A solution of cysteine and carbazole is added to the quenched reaction mixture. In the presence of the ketose (D-ribulose-5-phosphate), a colored product is formed.

-

Spectrophotometric Measurement: The absorbance of the colored product is measured at a specific wavelength (e.g., 540 nm).

-

Quantification: The amount of product formed is determined by comparing the absorbance to a standard curve generated with known concentrations of D-ribulose-5-phosphate.

Causality Behind Experimental Choices:

-

Strong Acid Quenching: The addition of a strong acid serves two purposes: it denatures the enzyme, thereby stopping the reaction, and it provides the acidic environment required for the subsequent color development reaction.

-

Cysteine-Carbazole Reagent: This reagent specifically reacts with ketoses in an acidic environment to produce a chromophore, allowing for the colorimetric detection of the product.

A more modern and continuous assay for API activity utilizes the difference in the circular dichroism (CD) spectra of the substrate and product.

Step-by-Step Methodology:

-

Instrumentation: A spectropolarimeter capable of measuring circular dichroism is required.

-

Wavelength Selection: A wavelength is chosen where the substrate (D-ribulose-5-phosphate) has a significant CD signal, and the product (D-arabinose-5-phosphate) has a minimal or no signal.

-

Reaction Monitoring: The reaction is initiated by adding the enzyme to a cuvette containing the substrate in a suitable buffer.

-

Continuous Measurement: The change in the CD signal is monitored over time as the substrate is converted to the product.

-

Data Analysis: The initial rate of the reaction is determined from the linear portion of the curve of CD signal versus time.

Causality Behind Experimental Choices:

-

Circular Dichroism: This technique is sensitive to the chirality of molecules. The difference in the three-dimensional structures of the substrate and product results in distinct CD spectra, allowing for their differential detection.

-

Continuous Monitoring: This method provides real-time data on enzyme activity, which is advantageous for kinetic studies and inhibitor screening.

This compound Isomerase as a Target for Drug Development

The essentiality of the Kdo pathway for the viability of many Gram-negative pathogens makes API a compelling target for the development of novel antibacterial agents. Inhibitors of API would disrupt LPS biosynthesis, leading to a compromised outer membrane and ultimately, bacterial cell death.

The development of high-throughput screening (HTS) assays, such as the spectropolarimetric method, is crucial for identifying initial hit compounds. Subsequent lead optimization efforts would focus on improving the potency, selectivity, and pharmacokinetic properties of these inhibitors.

Quantitative Data Summary

| Parameter | E. coli KdsD | C. tetani API |

| Optimal pH | 7.5 - 8.5 | 6.0 - 8.0[5] |

| Substrate | D-Arabinose-5-Phosphate / D-Ribulose-5-Phosphate | D-Arabinose-5-Phosphate / D-Ribulose-5-Phosphate[5] |

| Product | D-Ribulose-5-Phosphate / D-Arabinose-5-Phosphate | D-Ribulose-5-Phosphate / D-Arabinose-5-Phosphate[5] |

Conclusion and Future Directions

This compound isomerase stands as a testament to the intricate and essential nature of bacterial metabolic pathways. From its discovery rooted in the early exploration of pentose metabolism to its current status as a promising antibacterial drug target, the journey of understanding API has been one of significant scientific progress. The detailed knowledge of its structure, catalytic mechanism, and physiological roles provides a solid foundation for the rational design of novel inhibitors. Future research will undoubtedly focus on the development of potent and specific API inhibitors and their evaluation as potential therapeutics to combat the growing threat of antibiotic-resistant Gram-negative infections. Furthermore, the elucidation of the precise physiological role of API in Gram-positive bacteria opens up new avenues of investigation into the broader regulatory functions of pentose phosphates in bacterial metabolism.

References

- Pentose phosphate pathway. (n.d.). In Wikipedia.

- Stincone, A., Prigione, A., Cramer, T., Wamelink, M. M., Campbell, K., Cheung, E., Olin-Sandoval, V., Grüning, N. M., Krüger, A., Tauqeer, Z., Keller, M. A., Breitenbach, M., Brindle, K. M., Ralser, M., & Wamelink, M. M. C. (2015). The return of metabolism: biochemistry and physiology of the pentose phosphate pathway. Biological Reviews, 90(3), 927–963. [Link]

- Meredith, T. C., & Woodard, R. W. (2005). Identification of GutQ from Escherichia coli as a D-arabinose 5-phosphate isomerase. Journal of Bacteriology, 187(20), 6936–6942. [Link]

- Mosberg, J. A., Wight, K. D., Tsuchiya, Y., Trawick, J. D., Mobley, H. L. T., & Woodard, R. W. (2017). Identification of a d-Arabinose-5-Phosphate Isomerase in the Gram-Positive Clostridium tetani. Journal of Bacteriology, 199(16), e00246-17. [Link]

- Mosberg, J. A., Wight, K. D., Tsuchiya, Y., Trawick, J. D., Mobley, H. L. T., & Woodard, R. W. (2017). Identification of a d-Arabinose-5-Phosphate Isomerase in the Gram-Positive Clostridium tetani. Journal of Bacteriology, 199(16). [Link]

- Jenkins, C. H., Scott, A. E., O'Neill, P. A., Norville, I. H., Prior, J. L., & Ireland, P. M. (2023). The Arabinose 5-Phosphate Isomerase KdsD Is Required for Virulence in Burkholderia pseudomallei. Journal of Bacteriology, 205(8), e0003423. [Link]

- Ahmed, S. A., Trawick, J. D., & Woodard, R. W. (2021). A direct spectropolarimetric assay of arabinose 5-phosphate isomerase. Analytical Biochemistry, 623, 114116. [Link]